molecular formula C13H18N2O2 B5021175 N-(2-ethylphenyl)-N'-propan-2-yloxamide

N-(2-ethylphenyl)-N'-propan-2-yloxamide

Cat. No.: B5021175
M. Wt: 234.29 g/mol
InChI Key: NUFZIPGNPFPUBV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N’-propan-2-yloxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-ethylphenyl)-N’-propan-2-yloxamide typically involves the reaction of diethyl oxalate with o-ethylaniline. The process begins with the condensation of diethyl oxalate and o-ethylaniline to form an oxamide ester intermediate. This intermediate then undergoes further condensation with o-amino phenylether to yield N-(2-ethylphenyl)-N’-propan-2-yloxamide .

Industrial Production Methods

Industrial production methods for N-(2-ethylphenyl)-N’-propan-2-yloxamide are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions of diethyl oxalate and o-ethylaniline under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N’-propan-2-yloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N-(2-ethylphenyl)-N’-propan-2-yloxamide include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of N-(2-ethylphenyl)-N’-propan-2-yloxamide depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced amides. Substitution reactions can result in a variety of substituted oxamides.

Scientific Research Applications

N-(2-ethylphenyl)-N’-propan-2-yloxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial materials .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-ethylphenyl)-N’-propan-2-yloxamide include other oxamides and derivatives of oxalic acid, such as:

  • N-(2-ethoxyphenyl)-N’-propan-2-yloxamide
  • N-(2-methylphenyl)-N’-propan-2-yloxamide
  • N-(2-chlorophenyl)-N’-propan-2-yloxamide

Uniqueness

N-(2-ethylphenyl)-N’-propan-2-yloxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-10-7-5-6-8-11(10)15-13(17)12(16)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFZIPGNPFPUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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